2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers
CAS No.: 1824348-29-9
Cat. No.: VC12003584
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824348-29-9 |
|---|---|
| Molecular Formula | C15H25NO4 |
| Molecular Weight | 283.36 g/mol |
| IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11-6-4-5-10(7-13(17)18)12(11)9-16/h10-12H,4-9H2,1-3H3,(H,17,18) |
| Standard InChI Key | JRNSBMLUBXVBQS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CC(=O)O |
Introduction
2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid is an organic compound that belongs to the class of amino acid derivatives. It features a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis to shield amine functionalities during reactions. This compound is notable for its structural complexity and the presence of diastereomers, which are stereoisomers that are not mirror images of each other.
Synthesis
The synthesis of this compound typically involves:
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Formation of the octahydroisoindole core through cyclization reactions.
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Functionalization steps to introduce the carboxylic acid group and tert-butoxycarbonyl group.
Key reaction parameters include:
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Temperature: Controlled to prevent side reactions.
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
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Catalysts: Acid or base catalysts to drive specific reaction steps.
Diastereomeric Mixture
Diastereomers differ in physical properties such as melting points, solubility, and chromatographic behavior, making their separation feasible through techniques like column chromatography or crystallization. These differences are critical for applications where specific stereochemistry is required.
Applications
This compound is primarily used in:
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Synthetic Chemistry: As an intermediate in the preparation of complex molecules.
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Pharmaceutical Research: The Boc-protecting group facilitates selective reactions, making it valuable for synthesizing biologically active compounds.
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Biochemical Studies: Investigating interactions with enzymes or receptors due to its amino acid derivative nature.
Safety and Handling
While specific safety data may vary, general precautions include:
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Avoiding inhalation or skin contact due to potential irritant effects.
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Storing in a cool, dry place away from incompatible substances like strong acids or bases.
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